Butyltrimethoxysilane
Overview
Description
Butyltrimethoxysilane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of silicon compounds, which can be related to the understanding of butyltrimethoxysilane. For instance, tert-butyldiphenylsilanes are discussed, which share the tert-butyl group with butyltrimethoxysilane, although the latter has trimethoxy groups attached to the silicon atom instead of diphenyl groups .
Synthesis Analysis
The synthesis of silicon-containing compounds can be complex and often involves multiple steps. For example, the synthesis of α-butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane includes hydroxyl protection, alkylation, anionic ring-opening polymerization, hydrosilylation, and deprotection . This process is indicative of the type of multi-step synthesis that might be required for butyltrimethoxysilane, although the specific steps would differ due to the unique structure of butyltrimethoxysilane.
Molecular Structure Analysis
The molecular structure of silicon compounds can be quite varied, as evidenced by the X-ray analysis of 1,2,3-Trisila- and 1,3-disila-2-germabicyclo[1.1.0]butane derivatives, which revealed an unusually short Si−Si bridging bond . This highlights the importance of structural analysis in understanding the properties of silicon compounds. Butyltrimethoxysilane would also have a unique structure due to its trimethoxysilane group, which would influence its reactivity and properties.
Chemical Reactions Analysis
The reactivity of silicon compounds can lead to interesting chemical reactions. For instance, the thermolysis of certain bicyclo[1.1.0]butanes resulted in the formation of valence isomers, representing a new type of E4 valence isomer (E = group 14 element) . This suggests that butyltrimethoxysilane could also undergo interesting chemical transformations, potentially leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon compounds can be influenced by their functional groups. For example, tert-butyldiphenylsilanes with different functional groups showed variations in intermolecular interaction patterns in the crystalline state, which were analyzed using Hirshfeld surface analysis and 2D fingerprint plots . These interactions can significantly affect the properties of the material, such as solubility, melting point, and reactivity. Butyltrimethoxysilane's properties would similarly be affected by its butyl and trimethoxysilane groups.
Scientific Research Applications
Polymerization in Aqueous Solutions : Mao and Kagi (1996) investigated the condensation of iso-butyltrimethoxysilane in aqueous solutions. They found that polymers obtained in mild alkaline conditions had the highest molecular weight, while strongly acidic or alkaline conditions yielded low molecular weight oligomers. This study contributes to understanding the polymerization behavior of butyltrimethoxysilane in different pH conditions (Mao & Kagi, 1996).
Alkoxysilanes in Chemistry : Skrodzki et al. (2018) discussed the application of alkoxysilanes, including butyltrimethoxysilane, in various areas of chemistry, highlighting their use in organic synthesis and material production. This work emphasized the atom-economic and environmentally friendly nature of alkoxysilane synthesis (Skrodzki et al., 2018).
Formation of Polysiloxane Films : Grundmeier, Matheisen, and Stratmann (1996) used butyltrimethoxysilane to form ultrathin polysiloxane films on iron oxide surfaces. These films, especially when catalyzed by n-propylamine, were found to be highly hydrophobic and effective in inhibiting corrosion (Grundmeier, Matheisen, & Stratmann, 1996).
Polysiloxanes for Gas Sensors : Grabka, Jasek, and Witkiewicz (2021) researched polysiloxanes, including those derived from butyltrimethoxysilane, for use as chemosensitive coatings in acoustoelectronic sensors. Their study demonstrated the significant acidic and hydrogen bonding capabilities of these materials, making them suitable for gas sensing applications (Grabka, Jasek, & Witkiewicz, 2021).
Adhesion and Cohesion in Sealants : Lisanevich et al. (2018) found that vinyltrimethoxysilane (VTMS), a compound similar to butyltrimethoxysilane, enhanced the adhesion and cohesion strength of sealants made from butyl rubber and ethylene-vinyl acetate copolymer. This highlights the potential of butyltrimethoxysilane in improving the properties of sealants (Lisanevich et al., 2018).
Surface Modification of Silica : García et al. (2007) utilized butyltrimethoxysilane for modifying Aerosil 200 silica surfaces, leading to the preparation of hydrophilic, hydrophobic, and super-hydrophobic organosilicas. The study showcased the tunability of silica surface properties using butyltrimethoxysilane (García et al., 2007).
Wood Modification : Chen et al. (2016) used butyltrimethoxysilane for the pre-impregnation of southern yellow pine wood, combined with thermal modification. This treatment improved the wood's water repellency, mechanical properties, and mold resistance, indicating the effectiveness of butyltrimethoxysilane in wood modification processes (Chen et al., 2016).
Safety And Hazards
Butyltrimethoxysilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
butyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-5-6-7-11(8-2,9-3)10-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLZNMUBFBFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061442 | |
Record name | Silane, butyltrimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw liquid with mild odor; [Gelest MSDS] | |
Record name | n-Butyltrimethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15836 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Butyltrimethoxysilane | |
CAS RN |
1067-57-8 | |
Record name | Butyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, butyltrimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, butyltrimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, butyltrimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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